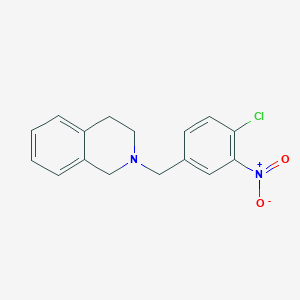![molecular formula C19H24N6OS B5636715 1-[3-(5-methyl-1H-pyrazol-1-yl)propanoyl]-3-[1-(1,3-thiazol-4-ylmethyl)-1H-imidazol-2-yl]piperidine](/img/structure/B5636715.png)
1-[3-(5-methyl-1H-pyrazol-1-yl)propanoyl]-3-[1-(1,3-thiazol-4-ylmethyl)-1H-imidazol-2-yl]piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "1-[3-(5-methyl-1H-pyrazol-1-yl)propanoyl]-3-[1-(1,3-thiazol-4-ylmethyl)-1H-imidazol-2-yl]piperidine" represents a complex organic molecule, potentially interesting for its unique structure which combines several heterocyclic moieties: pyrazole, thiazole, imidazole, and piperidine. Such compounds often exhibit a wide range of biological activities, making them valuable for medicinal chemistry research.
Synthesis Analysis
Synthesis of complex organic molecules like this typically involves multi-step reactions, starting from simpler precursors. The synthesis might involve the formation of the pyrazole, thiazole, and imidazole rings in initial steps, followed by their subsequent attachment to the piperidine core through amide or other functional group couplings. For similar compounds, methodologies often involve nucleophilic substitution reactions, condensation reactions, and the use of protecting groups to control reaction sites (Kumar et al., 2004).
Molecular Structure Analysis
The molecular structure of such compounds can be elucidated using techniques like NMR spectroscopy, X-ray crystallography, and mass spectrometry. These techniques help in determining the arrangement of atoms within the molecule and confirming the successful synthesis of the target compound. The presence of multiple heteroatoms and rings in the structure suggests potential for complex interactions with biological targets (Richter et al., 2009).
Chemical Reactions and Properties
The chemical behavior of this compound is likely influenced by the presence of reactive functional groups and the heterocyclic systems. It may undergo reactions typical of pyrazoles, thiazoles, and imidazoles, such as nucleophilic substitution, electrophilic addition, and cycloaddition reactions. The piperidine ring may also partake in reactions characteristic of amines (Shestopalov et al., 2003).
Physical Properties Analysis
Physical properties such as melting point, solubility, and crystallinity can be influenced by the molecular structure. The heterocyclic components and functional groups present in the molecule suggest moderate to high solubility in organic solvents, and the compound may exhibit polymorphism, impacting its physical form and stability (Dondoni & Nuzzi, 2006).
Chemical Properties Analysis
The chemical properties, including reactivity and stability, are shaped by the electron-rich heterocycles and the potential for intramolecular interactions. The compound's reactivity with nucleophiles and electrophiles, as well as its photostability and thermal stability, would be key areas of investigation. The piperidine moiety may impart basicity, influencing the compound's behavior in acidic or basic environments (Yamamoto et al., 2016).
Mecanismo De Acción
Propiedades
IUPAC Name |
3-(5-methylpyrazol-1-yl)-1-[3-[1-(1,3-thiazol-4-ylmethyl)imidazol-2-yl]piperidin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N6OS/c1-15-4-6-22-25(15)9-5-18(26)23-8-2-3-16(11-23)19-20-7-10-24(19)12-17-13-27-14-21-17/h4,6-7,10,13-14,16H,2-3,5,8-9,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXAWXPMQEYUSCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=NN1CCC(=O)N2CCCC(C2)C3=NC=CN3CC4=CSC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N6OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-(5-methyl-1H-pyrazol-1-yl)propanoyl]-3-[1-(1,3-thiazol-4-ylmethyl)-1H-imidazol-2-yl]piperidine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

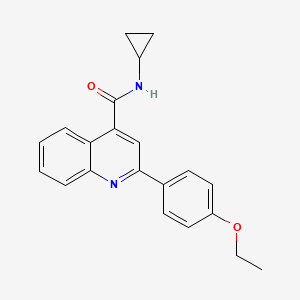
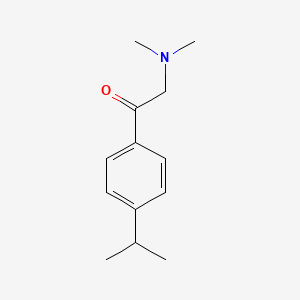
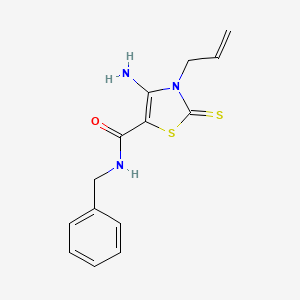
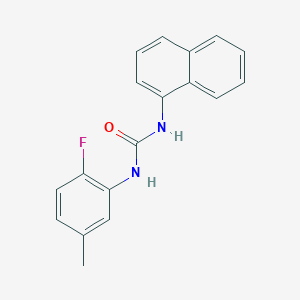
![5-propyl-1'-[3-(1H-pyrazol-1-yl)benzyl]-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]](/img/structure/B5636663.png)
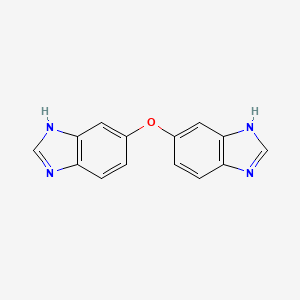
![4-{2-[(1,1-dioxido-1-benzothien-3-yl)thio]ethyl}morpholine](/img/structure/B5636675.png)

![2-[3-(3-chlorophenyl)propanoyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5636713.png)
![(1S*,5R*)-3-{[2-(ethylthio)-1,3-thiazol-4-yl]acetyl}-6-propyl-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5636723.png)
![2-methyl-N-[3-methyl-1-(1-methyl-1H-1,2,4-triazol-5-yl)butyl]-1-benzofuran-5-carboxamide](/img/structure/B5636727.png)
![N-[(4'-{[(ethylamino)carbonyl]amino}-3'-methoxybiphenyl-3-yl)methyl]propanamide](/img/structure/B5636731.png)
![3-{1-[rel-(1R,5S,6r)-3-azabicyclo[3.1.0]hex-6-ylmethyl]-4-piperidinyl}-N-benzyl-N-methylpropanamide dihydrochloride](/img/structure/B5636741.png)
